FR 180204

概要

説明

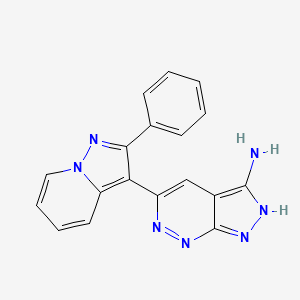

FR 180204は、細胞外シグナル調節キナーゼ(ERK)1および2の選択的阻害剤として知られる化学化合物です。 これらのキナーゼは、増殖、分化、生存などのさまざまな細胞プロセスに不可欠なミトゲン活性化タンパク質キナーゼ(MAPK)経路の一部です 。 この化合物の完全な化学名は5-(2-フェニル-ピラゾロ[1,5-a]ピリジン-3-イル)-1H-ピラゾロ[3,4-c]ピリダジン-3-アミンです .

準備方法

合成経路と反応条件

FR 180204の合成は、市販の出発物質から始まる複数のステップを伴います。主要なステップには、ピラゾロ[1,5-a]ピリジンコアの形成と、ピラゾロ[3,4-c]ピリダジン部分を導入するための後続の官能基化が含まれます。 反応条件は通常、環化反応を促進するために強塩基と高温の使用を伴います .

工業的生産方法

This compoundの工業的生産は、同様の合成経路に従いますが、大規模生産向けに最適化されています。これには、一貫した品質と収量を確保するために、自動反応器と連続フローシステムの使用が含まれます。 プロセスには、再結晶化やクロマトグラフィーなどの厳格な精製手順も含まれ、目的の純度レベルを実現します .

化学反応の分析

反応の種類

FR 180204は、構造中に複数の窒素原子が存在するため、主に置換反応を起こします。 特定の条件下では、酸化反応と還元反応にも参加できます .

一般的な試薬と条件

置換反応: 通常、塩基性条件下でアミンやチオールなどの求核剤を伴います。

酸化反応: 過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して実行できます。

主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、置換反応は、さまざまな置換されたthis compound誘導体を生成する可能性があります。一方、酸化反応と還元反応は、分子に存在する官能基を変更できます .

科学研究への応用

This compoundは、ERK1およびERK2の選択的阻害による科学研究で広く使用されています。主要なアプリケーションには、次のようなものがあります。

科学的研究の応用

Chemical Profile

- Chemical Name : 5-(2-Phenyl-pyrazolo[1,5-a]pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridazin-3-ylamine

- Selectivity : IC50 values are 0.14 μM for ERK2 and 0.31 μM for ERK1, indicating a high level of selectivity for ERK over other kinases such as p38α (IC50 = 10 μM) .

This compound functions as an ATP-competitive inhibitor, impacting various cellular processes such as proliferation, differentiation, and apoptosis. Its inhibition of the ERK pathway has implications for treating conditions like rheumatoid arthritis and various cancers.

Rheumatoid Arthritis

In a study using collagen-induced arthritis (CIA) in DBA/1 mice, this compound significantly ameliorated clinical symptoms and reduced plasma anti-collagen type II antibody levels by 62%. The compound also inhibited the proliferation of collagen-reactive T cells in vitro, suggesting its potential as a therapeutic agent for rheumatoid arthritis .

| Parameter | Control (CIA) | This compound Treatment (100 mg/kg) |

|---|---|---|

| Clinical Arthritis Score | High | Significantly Lower |

| Body Weight Loss | Significant | Reduced |

| Plasma Anti-CII Antibodies | Elevated | Decreased by 62% |

Cancer Research

This compound has been studied for its effects on various cancer cell lines, including colorectal cancer. In combination with other agents like API-1, it demonstrated enhanced apoptotic effects and cytotoxicity compared to single-agent treatments. The compound inhibited signaling pathways associated with cell survival and proliferation .

| Cell Line | Treatment | Cell Viability (%) | Apoptosis Induction (%) |

|---|---|---|---|

| DLD-1 | This compound + API-1 | Reduced | Increased |

| LoVo | This compound + API-1 | Reduced | Increased |

Osteoclast Differentiation

In studies examining osteoclast differentiation, this compound was shown to inhibit RANKL-induced signaling pathways, thereby affecting osteoclastogenesis. This suggests potential applications in bone-related diseases such as osteoporosis .

Mechanistic Insights

This compound's mechanism of action involves the inhibition of ERK signaling pathways that are crucial for cell proliferation and survival. By disrupting these pathways, the compound can induce apoptosis in cancer cells and modulate immune responses in autoimmune diseases.

Case Study: Combination Therapy in Colorectal Cancer

A study investigated the synergistic effects of this compound combined with API-1 on colorectal cancer cells (DLD-1 and LoVo). Results showed that this combination led to significant downregulation of anti-apoptotic proteins while enhancing pro-apoptotic markers. This case highlights the potential of this compound in combination therapies for more effective cancer treatment .

作用機序

FR 180204は、ERK1およびERK2のATP結合部位を競合的に阻害することにより、その効果を発揮します。 これにより、これらのキナーゼのリン酸化と活性化が阻止され、細胞増殖、分化、および生存を調節する下流のシグナル伝達経路が遮断されます 。 This compoundの分子標的は、ERK1およびERK2キナーゼであり、その阻害により、これらのキナーゼによって仲介されるさまざまな細胞プロセスが抑制されます .

類似の化合物との比較

This compoundは、他のキナーゼと比較して、ERK1およびERK2に対する高い選択性を持つため、ユニークです。類似の化合物には、次のようなものがあります。

U0126: 別のERK阻害剤ですが、作用機序が異なります。

PD98059: ERKを活性化する上流キナーゼMEKを阻害します。

SP600125: ERKを含む複数のキナーゼに対して活性を持つ広範囲のキナーゼ阻害剤.

これらの化合物は、その選択性と作用機序が異なります。これにより、this compoundは、細胞プロセスにおけるERK1およびERK2の特定の役割を研究するための貴重なツールとなっています .

類似化合物との比較

FR 180204 is unique due to its high selectivity for ERK1 and ERK2 compared to other kinases. Similar compounds include:

U0126: Another ERK inhibitor but with a different mechanism of action.

PD98059: Inhibits the upstream kinase MEK, which activates ERK.

SP600125: A broad-spectrum kinase inhibitor with activity against multiple kinases, including ERK.

These compounds differ in their selectivity and mechanism of action, making this compound a valuable tool for studying the specific roles of ERK1 and ERK2 in cellular processes .

生物活性

FR 180204 is a selective inhibitor of the extracellular signal-regulated kinase (ERK) pathway, specifically targeting ERK1 and ERK2. As an ATP-competitive inhibitor, it has garnered attention for its potential therapeutic applications in various diseases, including cancer. This article delves into the biological activity of this compound, highlighting its mechanism of action, efficacy in different cellular contexts, and relevant case studies.

- Chemical Name: 5-(2-Phenyl-pyrazolo[1,5-a]pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridazin-3-ylamine

- Purity: ≥98%

- Selectivity:

- IC50 for ERK2: 0.14 μM

- IC50 for ERK1: 0.31 μM

- IC50 for p38α: 10 μM (30-fold selectivity over ERK)

This compound shows no significant activity against several other kinases, including MEK1, MKK4, IKKα, PKCα, Src, Syc, and PDGFα at concentrations less than 30 μM .

This compound acts by binding to the ATP-binding site of ERK1 and ERK2, inhibiting their kinase activity. This inhibition affects downstream signaling pathways involved in cell proliferation and survival. The compound has been identified as a Type I ATP-competitive inhibitor with a unique binding profile that allows it to selectively inhibit ERK without affecting other MAPKs .

Table: Inhibition Potency of this compound

| Target Kinase | IC50 (μM) | Selectivity |

|---|---|---|

| ERK1 | 0.31 | - |

| ERK2 | 0.14 | - |

| p38α | 10 | 30-fold |

| MEK1 | >30 | Not active |

| MKK4 | >30 | Not active |

| IKKα | >30 | Not active |

Efficacy in Cancer Cell Lines

Research indicates that this compound has significant effects on various cancer cell lines:

- Colorectal Cancer: In studies involving DLD-1 and LoVo cells, this compound demonstrated potent antiproliferative effects when combined with Akt inhibitors (API-1). The combination therapy resulted in enhanced apoptosis and reduced cell viability compared to single-agent treatments .

- Pancreatic Cancer: Treatment with this compound prior to conventional chemotherapeutics showed an additive effect on cancer cell viability over three days of treatment. This suggests that MEK inhibition can enhance the efficacy of standard chemotherapy regimens .

Inhibition of Specific Pathways

This compound has been shown to inhibit TGFβ-induced AP-1 activation in Mv1Lu cells with an IC50 of 3.1 μM. This inhibition is crucial as AP-1 is involved in various cellular processes including proliferation and differentiation .

Case Study: COX-2 Expression

In a study involving MG-63 osteosarcoma cells pre-incubated with this compound followed by LPA treatment, the compound effectively inhibited COX-2 induction. This suggests potential applications in inflammatory conditions where COX-2 plays a critical role .

特性

IUPAC Name |

5-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridazin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N7/c19-17-12-10-13(20-22-18(12)23-21-17)15-14-8-4-5-9-25(14)24-16(15)11-6-2-1-3-7-11/h1-10H,(H3,19,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVECMUKVOMUNLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN3C=CC=CC3=C2C4=NN=C5C(=C4)C(=NN5)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。